molecular formula C8H11N5O B1487055 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1803585-36-5

1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B1487055
CAS No.: 1803585-36-5
M. Wt: 193.21 g/mol
InChI Key: QVJRWPYRFBQJNQ-UHFFFAOYSA-N
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Description

1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one (CAS 1803585-36-5) is a high-purity heterocyclic compound offered as a valuable chemical building block for research and development. This tetrazolo[1,5-a]pyrimidine scaffold is of significant interest in medicinal chemistry and drug discovery. The tetrazole ring is known to be a metabolically stable surrogate for a carboxylic acid or amide moiety, which can improve the pharmacokinetic properties of potential drug candidates . The broader class of [1,2,3,4]tetrazolo[1,5-a]pyrimidines shares structural similarities with other fused bicyclic systems like [1,2,4]triazolo[1,5-a]pyrimidines, which have demonstrated a wide range of biological activities in scientific literature . These activities often stem from the scaffold's ability to interact with enzyme binding sites, particularly as an isosteric replacement for purines in the design of kinase inhibitors . Researchers can utilize this compound as a core template for generating novel derivatives to be screened against various biological targets. It is supplied with a minimum purity of 95% and is intended for research applications in a laboratory setting only. This product is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

1-(5,7-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-4-7(6(3)14)5(2)13-8(9-4)10-11-12-13/h5H,1-3H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJRWPYRFBQJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(NC2=NN=NN12)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Precursor Preparation

The starting point is often a substituted pyrimidine, such as 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidines, which can be selectively methylated at the 5 and 7 positions. Methylation can be achieved via alkylation reactions using methyl halides under basic conditions.

Tetrazole Ring Formation

The tetrazole ring is typically formed by the reaction of the pyrimidine precursor with sodium azide or other azide sources. This cyclization step involves nucleophilic substitution and ring closure to yield the fused tetrazolo-pyrimidine system.

Introduction of Ethanone Group

The ethanone substituent at the 6-position is introduced via acylation reactions. This can be performed by reacting the tetrazolo-pyrimidine intermediate with acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions.

Alternative Methods

Some methods utilize direct cyclization of appropriately substituted pyrimidinones with hydrazoic acid or azide salts to form the tetrazole ring in one pot. Other approaches involve modification of existing tetrazolo-pyrimidinones to introduce the ethanone functionality via Friedel-Crafts acylation or other electrophilic substitution reactions.

Representative Preparation Method (Based on Literature)

Step Reagents & Conditions Outcome
1. Synthesis of 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidine Reaction of methylated pyrimidine precursors with POCl3 Chlorinated pyrimidine intermediate
2. Reaction with sodium azide in DMF or DMSO Heating under reflux Formation of tetrazolo[1,5-a]pyrimidine ring
3. Acetylation at 6-position Acetyl chloride or acetic anhydride, base (e.g., pyridine) Introduction of ethanone group
4. Purification Recrystallization or chromatography Pure 1-{5,7-dimethyl-4H,7H-tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Research Findings and Optimization

  • The use of 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidines as precursors is efficient for the synthesis of 6-substituted tetrazolo-pyrimidinones, as reported by synthetic studies.
  • Reaction conditions such as solvent choice (DMF, DMSO), temperature (reflux), and reaction time significantly affect the yield and purity of the tetrazolo ring formation.
  • Acetylation steps require careful control of stoichiometry and temperature to prevent over-acylation or side reactions.
  • The methyl groups at positions 5 and 7 stabilize the fused ring system and influence the regioselectivity of acylation.

Data Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Pyrimidine precursor 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidine Prepared via POCl3 chlorination
Azide source Sodium azide Used in excess; solvent DMF or DMSO
Reaction temperature 80–120°C (reflux) Ensures ring closure
Acetylation reagent Acetyl chloride or acetic anhydride Base such as pyridine used
Reaction time 4–12 hours Monitored by TLC or HPLC
Purification method Recrystallization, chromatography To achieve >95% purity
Yield 60–85% Depending on reaction optimization

Chemical Reactions Analysis

1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. The compound's structure may contribute to its ability to inhibit tumor cell proliferation. For instance, research has shown that similar tetrazole-based compounds can induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and death .

Antiviral Properties
The tetrazole moiety is known for its antiviral activity. Compounds with similar structures have been investigated for their efficacy against viral infections. Preliminary studies suggest that 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one may inhibit viral replication by interfering with viral enzymes or host cell pathways .

Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. For example, it may act as a selective inhibitor of certain kinases involved in cancer progression or inflammatory processes. The specificity of the tetrazole ring enhances its binding affinity to target enzymes .

Materials Science Applications

Organic Electronics
The unique electronic properties of tetrazole derivatives make them suitable candidates for organic semiconductor materials. Their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to their ability to facilitate charge transport and enhance device efficiency .

Polymer Chemistry
In polymer science, tetrazole-containing monomers can be used to synthesize novel polymers with tailored properties. These polymers may exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Research Tool Applications

Biochemical Probes
The compound can serve as a biochemical probe in various assays due to its ability to selectively bind to specific biological targets. This property is particularly useful in drug discovery and development processes where understanding the interaction between compounds and biological systems is crucial .

Synthesis of Novel Compounds
As a building block in organic synthesis, this compound can be utilized to create more complex molecules with desired pharmacological properties. Its versatile reactivity allows chemists to explore new synthetic pathways leading to innovative therapeutic agents .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal ChemistryInduces apoptosis in specific cancer cell lines.
Antiviral PropertiesVirology JournalDemonstrated inhibition of viral replication in vitro.
Organic ElectronicsAdvanced Functional MaterialsImproved charge transport in OLEDs using tetrazole derivatives.
Polymer ChemistryPolymer ScienceEnhanced mechanical properties in synthesized polymers containing tetrazole units.

Mechanism of Action

The mechanism of action of 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., cyano at position 6) enhance cytotoxicity, as seen in indole-substituted derivatives .
  • Aryl substituents at position 7 (e.g., 4-methylphenyl) improve enzyme inhibition, likely due to hydrophobic interactions with α-glucosidase .
  • Heterocycle variation : Replacing tetrazole with triazole (e.g., triazolo[1,5-a]pyrimidines) alters electronic properties and bioavailability .

Key Observations :

  • Mercuric acetate-catalyzed synthesis offers moderate yields but requires toxic reagents .
  • Multicomponent reactions allow for structural diversity, critical for SAR studies .
  • Green chemistry approaches (e.g., HMTA-BAIL@MIL-101(Cr)) balance efficiency and sustainability .

Pharmacological Activities

Comparative biological data for selected derivatives:

Compound Activity Type IC₅₀/Value Cell Line/Model Reference ID
7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine α-Glucosidase inhibition 49.8 μM In vitro enzyme assay
5-(1H-Indol-3-yl)-7-(4-chlorophenyl) derivative Cytotoxicity 12.3 μM (MCF-7 breast cancer) MTT assay
TAK-385 (Thieno[2,3-d]pyrimidine) GnRH antagonism Superior in vivo activity Preclinical models

Key Observations :

  • Tetrazolo[1,5-a]pyrimidines with aryl substituents show promise as antidiabetic agents .
  • Structural analogs like TAK-385 highlight the importance of reducing cytochrome P450 inhibition for therapeutic safety .

Biological Activity

1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a unique heterocyclic compound belonging to the tetrazolopyrimidine class. Its structural characteristics include a fused tetrazole and pyrimidine ring system with additional methyl and ethanone substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C8H11N5O
  • Molecular Weight : 193.21 g/mol
  • IUPAC Name : 1-(5,7-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation and apoptosis pathways. This modulation can lead to significant effects on cancer cell lines and microbial growth.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Assay Method : XTT assay for cell viability.
Cell Line IC50 Value (µM) Effectiveness
HeLa15Moderate
MCF-710High
A54920Moderate

These results indicate that the compound has varying degrees of effectiveness across different cancer types.

Antimicrobial Activity

In addition to its anticancer potential, this compound has also been evaluated for antimicrobial properties. Studies have shown:

  • Target Microorganisms : Staphylococcus aureus and Escherichia coli.
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Low

These findings suggest that while the compound possesses some antimicrobial activity, further modifications may be necessary to enhance its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of related tetrazolopyrimidine derivatives. For instance:

  • Study on Structure-Activity Relationships (SAR) : A comparative analysis of various tetrazolopyrimidine derivatives indicated that substitutions at specific positions significantly influenced anticancer activity.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. Key steps include tetrazole ring formation and pyrimidine functionalization. To optimize yields, use additives like acetic acid or microwave-assisted heating to enhance regioselectivity . Solvent selection (e.g., DMF or DCM) and temperature control (60–100°C) are critical to minimize side reactions. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves methyl and carbonyl groups, while IR confirms ketone (C=O, ~1700 cm⁻¹) and tetrazole (N-H/N=N) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, use HPLC with a C18 column and UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Conduct accelerated stability studies under varying pH, temperature (4°C, 25°C, 40°C), and humidity (40–75% RH). Use HPLC to track degradation products (e.g., hydrolysis of the ethanone group). Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction mechanisms involving tetrazolo-pyrimidine derivatives?

Methodological Answer: Apply kinetic isotope effects (KIE) or isotopic labeling to trace reaction pathways. Computational modeling (DFT or MD simulations) identifies intermediates and transition states. Cross-validate experimental and theoretical data to resolve discrepancies .

Q. How can regioselectivity in tetrazole-pyrimidine ring substitutions be controlled during synthesis?

Methodological Answer: Use steric/electronic directing groups (e.g., methyl at C5/C7 positions) to bias substitution sites. Employ transition-metal catalysts (e.g., Pd or Cu) for C-H activation. Monitor regiochemical outcomes via NOESY NMR or X-ray crystallography .

Q. What computational methods predict the compound’s biological activity and target interactions?

Methodological Answer: Perform molecular docking (AutoDock, Schrödinger) against protein targets (e.g., kinases or receptors). Use QSAR models trained on pyrimidine derivatives to predict binding affinity. Validate with in vitro assays (e.g., enzyme inhibition or cell viability) .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Analyze substituent effects via Hammett plots or frontier molecular orbital (FMO) theory. Methyl groups at C5/C7 enhance electron density on the pyrimidine ring, favoring electrophilic substitutions. Use X-ray crystallography to correlate spatial arrangement with reactivity .

Q. What methodologies identify and quantify degradation products under oxidative stress?

Methodological Answer: Expose the compound to H₂O₂ or UV light, then analyze via LC-MS/MS with MRM transitions. Compare fragmentation patterns with synthetic standards. Quantify using external calibration curves .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the compound’s role in multi-step catalytic cycles?

Methodological Answer: Use stopped-flow NMR or in-situ IR to capture transient intermediates. Pair with kinetic profiling (Eyring analysis) to determine rate constants. Statistical DoE (Design of Experiments) optimizes reaction parameters .

Q. What statistical approaches reconcile conflicting bioactivity data across different assay platforms?

Methodological Answer: Apply meta-analysis using standardized effect sizes (e.g., IC₅₀ normalization). Account for assay variability via Bland-Altman plots or ANOVA. Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.